2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The oxadiazole intermediate can be prepared through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The final step involves the coupling of the indole and oxadiazole intermediates through an etherification reaction, followed by acylation to introduce the acetamide group.
Chemical Reactions Analysis
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole and oxadiazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indomethacin and tryptophan, which also contain the indole ring, but differ in their functional groups and biological activities.
Oxadiazole derivatives: Compounds like furazolidone and nitrofurantoin, which contain the oxadiazole ring and are known for their antimicrobial properties.
Acetamide derivatives: Compounds like paracetamol and acetanilide, which contain the acetamide group and are used for their analgesic and antipyretic effects.
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H24N4O5/c1-15-25-26-23(32-15)18-13-16(7-8-20(18)30-3)24-22(28)14-31-21-6-4-5-19-17(21)9-10-27(19)11-12-29-2/h4-10,13H,11-12,14H2,1-3H3,(H,24,28) |
InChI Key |
GHAGTKVEUKGANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)OC |
Origin of Product |
United States |
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